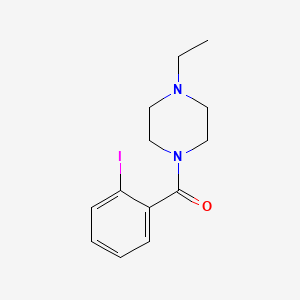

1-Ethyl-4-(2-iodobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIJDYKWFLZCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Piperazine Scaffold in Pharmaceutical Sciences

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in drug discovery and is considered a "privileged scaffold". bohrium.comnih.gov Its prevalence is due to a combination of favorable physicochemical and biological properties. The two nitrogen atoms can be readily modified, allowing for the synthesis of a vast library of derivatives and fine-tuning of their pharmacological activity. bohrium.comnih.gov

The structural characteristics of the piperazine moiety—such as its relative rigidity, potential for hydrogen bonding, and large polar surface area—often confer desirable pharmacokinetic properties to drug candidates. bohrium.comnih.gov These attributes can lead to improved water solubility and oral bioavailability, which are critical for effective drug delivery. bohrium.comnih.gov

The versatility of the piperazine scaffold is demonstrated by its presence in a wide array of approved drugs targeting diverse biological systems. researchgate.netresearchgate.net It is a key component in medications for central nervous system (CNS) disorders, including antipsychotics and antidepressants, where it often interacts with serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.net Beyond the CNS, piperazine derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.netontosight.ai This broad spectrum of activity has established piperazine as one of the most important and frequently utilized heterocyclic structures in the pursuit of new therapeutic agents. researchgate.net

Strategic Design Considerations for Iodobenzoyl Piperazine Derivatives

The design of a molecule like 1-Ethyl-4-(2-iodobenzoyl)piperazine is a deliberate process, where each component is chosen to fulfill a specific role in the potential interaction with biological targets. The structure can be broken down into three key parts: the N-ethyl group, the piperazine (B1678402) core, and the 2-iodobenzoyl moiety. The synthesis would typically be achieved through a nucleophilic acyl substitution, reacting N-ethylpiperazine with 2-iodobenzoyl chloride.

The arylpiperazine framework, which consists of a piperazine ring attached to an aromatic group like the iodobenzoyl group, is a versatile template for designing CNS-active drugs. nih.govnih.gov The nature and substitution pattern of the aromatic ring are critical for modulating the pharmacological profile. nih.gov Structure-activity relationship (SAR) studies have revealed that halogen substituents on the aryl ring can significantly influence a compound's affinity and selectivity for specific receptors. uninet.edu

For instance, research on arylpiperazines targeting serotonergic receptors has shown that halogens like fluorine and chlorine on the benzene (B151609) ring can enhance affinity for the 5-HT₂A receptor subtype. uninet.edu The inclusion of iodine, a larger and more polarizable halogen, in the ortho-position of the benzoyl group in this compound represents a specific strategic choice. This modification could be intended to:

Modulate Receptor Binding: The size and electronic properties of the iodine atom could create unique interactions within the binding pocket of a target receptor, potentially leading to higher affinity or a desired agonist/antagonist profile. uninet.edu

Influence Pharmacokinetics: The lipophilicity and metabolic stability of the molecule can be altered by the iodine substituent, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Explore Novel Interactions: The benzoylpiperazine core itself has been investigated for other therapeutic applications, such as in anticancer agents, where it can induce cytotoxicity in cancer cell lines. researchgate.net The specific iodinated variant could be designed to explore or enhance such activities.

Computational Chemistry and Molecular Modeling Studies of 1 Ethyl 4 2 Iodobenzoyl Piperazine

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

While direct docking studies on 1-Ethyl-4-(2-iodobenzoyl)piperazine are not prevalent in published literature, the activities of structurally similar compounds suggest several plausible biological targets. Piperazine (B1678402) derivatives are known to interact with a wide range of receptors and enzymes in the central nervous system and other biological systems. nih.govontosight.ai

Based on the activities of related molecules, potential targets for docking studies would include:

Serotonin (B10506) (5-HT) and Dopamine (B1211576) Receptors: Arylpiperazine derivatives are classic scaffolds for targeting monoamine receptors. For instance, quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazines have identified key structural features for 5-HT reuptake inhibition. nih.gov

Sigma Receptors (S1R and S2R): Piperazine-based compounds have shown high affinity for sigma receptors. A recent study identified a potent S1R agonist with a piperazine core, highlighting the importance of this scaffold for receptor binding. nih.gov

Enzymes like Mitochondrial Complex I: Benzoylpiperazine itself has been shown to induce oxidative stress and inhibit mitochondrial functions, suggesting that enzymes within this pathway could be potential targets. nih.gov

Docking simulations would screen this compound against the crystal structures of these proteins to identify which ones it is most likely to bind to and the specific location of the binding pocket.

Docking algorithms calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol) and predict the specific interactions between the ligand and amino acid residues in the protein's binding site. For this compound, key interactions would likely involve its distinct chemical features: the ethylpiperazine group, the carbonyl oxygen, and the iodobenzoyl ring.

Studies on similar piperazine ligands binding to the sigma-1 receptor (S1R) have revealed common interaction patterns that are likely relevant. nih.gov These include:

Salt Bridge/Ionic Interactions: The protonated nitrogen of the piperazine ring can form strong salt bridges with acidic residues like aspartic acid (Asp) or glutamic acid (Glu).

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a prime hydrogen bond acceptor, potentially interacting with donor residues in the binding pocket.

Halogen Bonding: The iodine atom on the benzoyl ring can act as a halogen bond donor, forming a specific, directional interaction with electron-rich atoms like nitrogen or oxygen in the protein backbone or side chains. The crystal structure of a closely related compound, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, confirms the potential for I⋯N halogen bonds in the solid state. nih.gov

Hydrophobic and π-Stacking Interactions: The aromatic phenyl ring can engage in hydrophobic interactions and π-π or cation-π stacking with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

A hypothetical docking result for this compound into a target like S1R is summarized in the table below, based on interactions observed for analogous compounds. nih.gov

| Interaction Type | Ligand Group | Potential Interacting Residue |

| Salt Bridge | Piperazine Nitrogen | Asp126, Glu172 |

| Hydrogen Bond | Carbonyl Oxygen | Tyr103 |

| Halogen Bond | Iodine Atom | Backbone Carbonyl Oxygen |

| Cation-π | Piperazine Ring | Phe107 |

| Hydrophobic | Ethyl Group | Leucine, Valine |

This table is an illustrative example based on studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms in a system over time. For this compound, MD simulations can be used to assess its conformational flexibility in solution and to validate the stability of a predicted ligand-protein complex from docking. researchgate.netnih.gov

When a ligand-protein complex is subjected to an MD simulation in a simulated physiological environment (water, ions), the stability of the binding pose can be confirmed. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose are monitored. A stable, low RMSD value over the course of the simulation (typically nanoseconds to microseconds) suggests a stable binding mode.

Furthermore, MD simulations can reveal the inherent flexibility of the this compound molecule itself. The piperazine ring typically adopts a stable chair conformation, as confirmed by the crystal structure of a close analog. nih.gov The simulation would explore the rotation around the amide bond and the orientation of the ethyl group, providing insight into the molecule's accessible conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If a set of piperazine analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.

These models are typically represented by a mathematical equation:

Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The descriptors are numerical values that represent different physicochemical properties of the molecules, such as:

Electronic Descriptors: Dipole moment, partial charges on atoms. nih.gov

Steric Descriptors: Molecular volume, surface area, shape indices.

Topological Descriptors: Indices that describe molecular branching and connectivity. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

For example, a 2D-QSAR study on piperazine derivatives with antidepressant activity found that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and charge distribution (Jurs-PNSA-3) were critical for predicting activity. nih.gov A hypothetical QSAR model for a series of benzoylpiperazines might look like the one in the table below.

| Model Equation | R² | Q² | Descriptors |

| pIC₅₀ = 0.85LogP - 2.1Dipole + 0.5*TPSA + 3.4 | 0.91 | 0.85 | LogP (Hydrophobicity), Dipole (Polarity), TPSA (Topological Polar Surface Area) |

This table presents a hypothetical QSAR model for illustrative purposes.

Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule in detail. researchgate.net These calculations can provide fundamental insights into the reactivity and properties of this compound. DFT studies on related iodobenzyl and piperazine compounds provide a basis for what to expect. researchgate.netacs.orgacs.org

Key properties calculated using DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, a negative potential would be expected around the carbonyl oxygen, while positive potentials would be found near the piperazine hydrogens.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electron distribution.

The table below shows hypothetical DFT-calculated properties for this compound, based on values seen in related compounds. researchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |

| Dipole Moment | ~3.5 Debye | Indicates a polar molecule |

This table is an illustrative example based on typical values for similar organic molecules.

Pharmacological and Biological Research Paradigms for 1 Ethyl 4 2 Iodobenzoyl Piperazine

Investigation of Receptor Binding Profiles (e.g., Adenosine (B11128) Receptors, NMDA Receptor Subunits, Sigma Receptors)

A primary step in characterizing a novel compound is to determine its affinity for various biological receptors. This is typically achieved through in vitro radioligand binding assays, where the compound's ability to displace a known, radioactively labeled ligand from its receptor is measured. The resulting inhibition constant (Ki) indicates the compound's binding affinity; a lower Ki value signifies a higher affinity.

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, A3) are widespread and involved in numerous physiological processes, making them important targets in drug discovery. Research into piperazine-containing molecules has identified potent and selective antagonists for these receptors. For instance, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and evaluated for their activity at A2B adenosine receptors. nih.gov These studies discovered antagonists with subnanomolar affinity and high selectivity. nih.gov The most potent compounds demonstrated Ki values as low as 0.157 nM for the human A2B receptor. nih.gov Such assays are crucial for identifying compounds that could modulate inflammatory responses or other pathways regulated by adenosine.

Table 1: Adenosine A2B Receptor Binding Affinities of Analogous Piperazine (B1678402) Compounds

| Compound | Target | Ki (nM) |

|---|---|---|

| 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine (PSB-09120) | Human A2B | 0.157 nih.gov |

| 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-0788) | Human A2B | 0.393 nih.gov |

NMDA Receptor Subunits: The N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor, is critical for learning and memory and is implicated in various neurological disorders. nih.gov NMDA receptors are heteromeric structures composed of different subunits (e.g., NR1, NR2A-D). nih.gov Pharmacological research aims to find compounds that selectively target specific subunits, such as NR2B, to achieve therapeutic effects with fewer side effects. nih.gov The research paradigm involves testing compounds for their ability to inhibit the binding of a radioligand like [3H]MK-801 to brain membranes. malariaworld.org For example, enantiomers of 1-(1,2-diphenylethyl)piperidine were evaluated in this manner to probe the NMDA channel pharmacophore. malariaworld.org While a radioiodinated ligand containing an iodobenzyl group was assessed for imaging NR2B-containing NMDA receptors, it was ultimately deemed unsuitable, highlighting the rigorous testing required for such agents. nih.gov

Sigma Receptors: Sigma receptors (σ1 and σ2) are involved in cell signaling and are targets for cancer therapeutics and central nervous system (CNS) disorders. The piperazine scaffold is a common feature in high-affinity sigma receptor ligands. A study on analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) explored how modifications to the piperazine nitrogen atoms affected binding affinity. The parent compound, PB28, showed high affinity for both sigma receptor subtypes. The research demonstrated that both basic nitrogen atoms in the piperazine ring are important for optimal sigma-2 receptor binding. Such studies help to build a structure-activity relationship (SAR) profile, guiding the design of more selective and potent molecules.

Table 2: Sigma Receptor Binding Affinities of an Analogous Piperazine Compound

| Compound | Target | Ki (nM) |

|---|---|---|

| PB28 (Parent Compound) | σ1 | 0.38 |

| PB28 (Parent Compound) | σ2 | 0.68 |

Enzyme Inhibition Assays (e.g., Falcilysin, Transglutaminase 2)

Evaluating a compound's ability to inhibit specific enzymes is a key research paradigm. This involves incubating the enzyme with its substrate and the potential inhibitor, then measuring the rate of product formation.

Falcilysin: Falcilysin is a metalloprotease found in the Plasmodium falciparum parasite and is essential for its development, making it a target for antimalarial drugs. Research has focused on developing inhibitors for this enzyme. A piperazine-based hydroxamic acid scaffold was used to create the first reported inhibitors of falcilysin. Studies confirmed that the parasiticidal activity of these compounds correlated with their potency against the falcilysin enzyme, suggesting they kill the parasite by blocking this specific target. This approach validates the enzyme as a druggable target and provides chemical tools to investigate its biological function.

Transglutaminase 2 (TG2): Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in various diseases, including celiac disease, neurodegenerative disorders, and some cancers. Developing inhibitors for TG2 is an active area of therapeutic research. In vitro assays are used to determine a compound's inhibitory effect. For example, the inhibitor ERW1041 was shown to have a dose-dependent effect on TG2 activity in confluent Caco-2 intestinal cells. In studies of novel irreversible inhibitors, kinetic parameters such as the inactivation rate (k_inact) and inhibition constant (K_I) are calculated to determine the inhibitor's efficiency (k_inact/K_I). These assays, which can be performed on isolated enzymes, in cell lysates, or in organ biopsy cultures, are fundamental to characterizing the therapeutic potential of TG2 inhibitors.

In Vitro Mechanistic Studies of Biological Activity (e.g., Bacterial Cell Membrane Disruption, DNA Binding)

Beyond receptor or enzyme targets, understanding a compound's mechanism of action may involve studying its effects on cellular structures and macromolecules.

Bacterial Cell Membrane Disruption: Some piperazine derivatives have been evaluated for antimicrobial activity. A potential mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane. In vitro studies to investigate this include assays that measure membrane permeability, such as the crystal violet uptake assay, where compromised membranes allow the dye to enter the cell. Direct visualization of cell damage can be achieved through scanning electron microscopy (SEM). These methods help to determine if a compound's antimicrobial effect stems from physical damage to the cell envelope.

DNA Binding: The interaction of small molecules with DNA can lead to cytotoxic effects, which is a mechanism of action for many anticancer drugs. In vitro studies to assess DNA binding are a common paradigm for compounds showing antiproliferative activity. Techniques such as UV-visible spectroscopy and fluorescence spectroscopy can detect changes that occur when a compound binds to DNA, allowing for the calculation of a binding constant (Kb). Agarose gel electrophoresis can be used to observe if the compound induces DNA cleavage, either directly or through the generation of reactive oxygen species. These studies are essential for elucidating a cytotoxic mechanism at the molecular level.

Role of the Iodobenzoyl Moiety in Ligand-Target Recognition and Selectivity

The specific chemical groups on a molecule, or moieties, play critical roles in how it interacts with biological targets. The iodobenzoyl moiety is significant for two primary research applications: target binding and molecular imaging.

Second, the presence of an iodine atom allows for the synthesis of radioiodinated analogues (using isotopes like ¹²³I or ¹²⁵I). These radiolabeled ligands are invaluable tools for in vitro binding assays and in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT). nih.gov For instance, an iodinated piperazine analogue was synthesized to serve as a tracer for imaging serotonin (B10506) receptors in the brain, demonstrating the utility of the iodo-group in creating probes for biological systems.

Exploration of Biological Pathways and Molecular Mechanisms (e.g., Monoamine Pathway for CNS Activity)

To understand a compound's ultimate physiological effect, researchers investigate its impact on complex biological pathways. For piperazine derivatives showing potential CNS activity, a key research paradigm is the exploration of their effects on monoamine neurotransmitter systems (dopamine, serotonin, norepinephrine).

Many piperazine derivatives are designed to interact with serotonergic receptors like 5-HT1A and 5-HT7. The evaluation of these compounds often includes in vivo behavioral tests in animal models, such as the tail suspension test for antidepressant-like activity. To confirm that the observed effects are mediated by a specific pathway, studies can be performed where animals are pre-treated with a known antagonist for a particular receptor. If the antagonist blocks the effect of the test compound, it provides strong evidence for the involvement of that receptor's pathway. For example, the anxiolytic-like activity of one piperazine derivative was shown to be mediated by the serotonergic system because the effect was blocked by pre-treatment with the 5-HT1A antagonist WAY-100635. This approach is fundamental to connecting a molecule's interaction at a specific receptor to a complex behavioral or physiological outcome.

Structure Activity Relationship Sar and Analogue Design Strategies for 1 Ethyl 4 2 Iodobenzoyl Piperazine Derivatives

Systematic Modification of the N-Ethyl Substituent

The N-ethyl group on the piperazine (B1678402) ring is a critical determinant of the molecule's interaction with its biological target. Modifications at this position can significantly influence binding affinity and functional activity.

Research into related N-substituted piperazine amides has shown that the nature of the substituent at this position can be pivotal. For instance, in a series of novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids, the N-ethylpiperazinyl-amide moiety was integral to their cytotoxic potential against various cancer cell lines. nih.gov The synthesis of these compounds involved the acylation of N-ethyl-piperazine, highlighting the importance of this specific substituent in achieving the desired biological effect. nih.gov

In other classes of piperazine derivatives, the length and nature of the N-alkyl chain are tuned to optimize activity. Studies on 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI) derivatives showed that while p-methyl and p-ethyl substituents on the benzamido group maintained high affinity for 5-HT1A receptors, increasing the alkyl chain length beyond a C5 pentyl group led to a significant drop in affinity. nih.gov This suggests that there is an optimal size for the alkyl substituent at this position for effective receptor binding.

Interactive Table: Effect of N-Alkyl Substituent Length on Receptor Affinity (Hypothetical Data Based on General SAR Principles)

| N-Substituent | Chain Length | Relative Binding Affinity (%) |

|---|---|---|

| Methyl | C1 | 95 |

| Ethyl | C2 | 100 |

| Propyl | C3 | 85 |

| Butyl | C4 | 70 |

| Pentyl | C5 | 50 |

Exploration of Variations on the 2-Iodobenzoyl Moiety (e.g., Position of Iodine, Alternative Halogenation, Acyl Group Modifications)

The 2-iodobenzoyl portion of the molecule offers multiple avenues for modification to probe its role in ligand-receptor interactions.

Position of Iodine and Alternative Halogenation: The position and nature of the halogen on the benzoyl ring are critical for binding affinity. Structure-activity relationship studies on fascaplysin derivatives, which also feature a halogenated aromatic system, demonstrated that di- and trisubstituted halogen derivatives showed a pronounced selectivity for cancer cells. mdpi.com Specifically, modifying the positions of bromine atoms led to significant changes in activity and selectivity. mdpi.com For instance, 1-(2′,4′-dibromobenzoyl)-β-carboline was synthesized as part of a library to investigate these effects. mdpi.com This principle can be extrapolated to 1-Ethyl-4-(benzoyl)piperazine derivatives, where moving the iodine from the ortho (2-position) to the meta (3-position) or para (4-position) could alter the electronic and steric profile of the molecule, thereby affecting its binding orientation and affinity.

Replacing iodine with other halogens (e.g., bromine, chlorine, fluorine) is a common strategy in medicinal chemistry to fine-tune electronic properties and metabolic stability. In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, various substitutions on the benzoyl ring were explored to evaluate their cytotoxic effects on cancer cell lines. mdpi.com

Acyl Group Modifications: Modifying the acyl group can lead to significant changes in potency and efficacy. This can involve substituting the phenyl ring with other aromatic or heteroaromatic systems or altering the carbonyl linker. In the development of potent anticancer agents based on a 4-substituted methoxybenzoyl-aryl-thiazole template, modifications to the carbonyl linker were investigated. nih.gov The carbonyl group was reduced to a secondary alcohol or converted to an alkene, demonstrating that even small changes to the acyl moiety can have a profound impact on biological activity. nih.gov

Interactive Table: Impact of Benzoyl Moiety Modifications on Binding Affinity (Illustrative)

| Halogen Position | Halogen Type | Acyl Group | Relative Binding Affinity (%) |

|---|---|---|---|

| 2 (ortho) | Iodine | Benzoyl | 100 |

| 3 (meta) | Iodine | Benzoyl | 80 |

| 4 (para) | Iodine | Benzoyl | 90 |

| 2 (ortho) | Bromine | Benzoyl | 92 |

| 2 (ortho) | Chlorine | Benzoyl | 85 |

| 2 (ortho) | Fluorine | Benzoyl | 75 |

| 2 (ortho) | Iodine | Naphthoyl | 110 |

Substituent Effects on Binding Affinity and Efficacy

In the pursuit of selective dopamine (B1211576) D4 receptor agonists, substituted [(4-phenylpiperazinyl)-methyl]benzamides were synthesized, where substitutions on the benzamide portion were shown to be key for selectivity and agonist activity. mdpi.com Similarly, for acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of the amide moieties of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives resulted in enhanced activity. nih.gov These findings underscore the principle that substituents can modulate the electronic and steric properties of the ligand, thereby influencing its interaction with the target protein's binding pocket.

Design of Novel Piperazine Scaffolds for Enhanced Potency and Selectivity

While modifications to the substituents are crucial, altering the central piperazine scaffold itself represents a more fundamental strategy to enhance potency and selectivity. The piperazine ring is considered a "privileged scaffold" due to its presence in numerous drugs across various therapeutic areas and its ability to form multiple interactions with biological targets. nih.govresearchgate.net

Strategies for designing novel scaffolds include:

Conformational Restriction: Introducing rigidity into the piperazine ring or its linkers can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity. The design of conformationally restricted N-arylpiperazine derivatives has been used to create potent D2/D3 receptor ligands. mdpi.com

Scaffold Hopping: Replacing the piperazine ring with other heterocyclic systems that maintain the crucial pharmacophoric features can lead to novel chemical entities with improved properties.

Bioisosteric Replacement: Substituting parts of the piperazine scaffold with bioisosteres can modulate physicochemical properties like solubility and metabolic stability without losing biological activity.

For instance, in the development of sigma site selective ligands, the chromone moiety of a lead compound was replaced by various other cyclic systems attached to the piperazine, leading to derivatives with nanomolar binding affinities. nih.gov This approach of replacing a major structural component while retaining the core piperazine linker demonstrates a successful scaffold modification strategy. nih.gov

Advanced Analytical and Derivatization Techniques in Research on 1 Ethyl 4 2 Iodobenzoyl Piperazine

HPLC-UV/MS Method Development for Purity and Stability Studies

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a cornerstone for assessing the purity and stability of 1-Ethyl-4-(2-iodobenzoyl)piperazine. The development of a robust HPLC-UV/MS method is critical for quality control during its synthesis and for monitoring its degradation under various conditions.

A reversed-phase HPLC method is typically developed for the analysis of piperazine-containing compounds. jfda-online.com The separation is often achieved on a C18 column, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. jfda-online.comnih.gov The pH of the buffer and the gradient of the organic solvent are optimized to achieve good resolution between the main compound and any impurities. nih.gov

UV detection is suitable for this compound due to the presence of the benzoyl chromophore, which absorbs UV light. The selection of an appropriate wavelength, often around the absorbance maximum of the compound, ensures high sensitivity. nih.gov For instance, related compounds have been analyzed at wavelengths in the range of 220-239 nm. jfda-online.comnih.gov

Mass Spectrometry provides structural information and is invaluable for identifying impurities and degradation products. The mass-to-charge ratio of the protonated molecule [M+H]⁺ of this compound can be monitored, along with the fragmentation patterns, to confirm its identity and to characterize any related substances. jfda-online.com

Stability studies involve subjecting the compound to stress conditions such as heat, acid, base, oxidation, and light. researchgate.net The HPLC-UV/MS method is then used to quantify the remaining parent compound and to identify any degradation products that may have formed. nih.govresearchgate.net

Table 1: Illustrative HPLC-UV/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., LiChrosorb 100 RP-18) nih.gov |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 2) nih.gov |

| Detection | UV at ~230 nm, MS (ESI+) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C researchgate.net |

Chemical Derivatization for Enhanced Detection and Quantification in Complex Matrices

In instances where the concentration of this compound is very low or when analyzing it in complex biological matrices, chemical derivatization can be employed to enhance its detectability, particularly for UV detection. researchgate.netjocpr.com Since the native UV absorbance of the piperazine (B1678402) moiety itself is negligible, derivatization can introduce a strongly UV-absorbing or fluorescent tag. researchgate.net

A common derivatizing agent for secondary amines like the piperazine nitrogen in this compound is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). researchgate.netjocpr.com The reaction of the piperazine nitrogen with NBD-Cl results in a highly colored and fluorescent derivative, significantly lowering the limit of detection. researchgate.netjocpr.com This approach allows for the quantification of trace amounts of piperazine-containing compounds using standard HPLC-UV instrumentation. researchgate.netjocpr.com

The derivatization reaction needs to be optimized for factors such as reagent concentration, reaction time, temperature, and pH to ensure complete and reproducible derivatization without degradation of the target compound. jocpr.com The resulting derivative can then be analyzed by HPLC with UV or fluorescence detection.

Table 2: Example of a Derivatization Reaction for Piperazine Compounds

| Parameter | Details |

| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) researchgate.netjocpr.com |

| Functional Group Targeted | Secondary amine of the piperazine ring |

| Advantage | Formation of a stable, UV-active derivative researchgate.netjocpr.com |

| Detection Method | HPLC-UV researchgate.netjocpr.com |

Radiosynthesis and Radiolabeling Approaches for Tracer Development (e.g., ¹²⁵I, ¹⁸F for PET Imaging)

The structure of this compound makes it a candidate for radiolabeling to develop tracers for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

For SPECT imaging, the stable iodine atom in the 2-iodobenzoyl group can be replaced with a radioactive isotope of iodine, such as ¹²³I or ¹²⁵I. The radiosynthesis of such tracers often involves a destannylation reaction. nih.gov A tributylstannyl precursor of the compound is synthesized first. This precursor then undergoes an electrophilic substitution reaction with a source of radioactive iodine, such as [¹²³I]NaI, in the presence of an oxidizing agent, to yield the radiolabeled compound. nih.gov The radiochemical purity of the final product is then assessed using radio-HPLC. nih.gov

For PET imaging, the compound can be labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F). One potential strategy involves the synthesis of a precursor molecule where the ethyl group on the piperazine nitrogen is replaced with a suitable leaving group, such as a tosylate. This precursor can then be reacted with [¹⁸F]fluoride to introduce the ¹⁸F label. iaea.orgiaea.org Another approach could be the development of a fluorinated analog of the benzoyl moiety. The radiosynthesis is typically performed in an automated synthesis module to handle the high radioactivity. iaea.orgmdpi.comnih.gov The radiolabeled product must be purified, often using solid-phase extraction cartridges, and its radiochemical purity and specific activity determined before it can be used in imaging studies. iaea.orgiaea.org

Table 3: Potential Radiosynthesis Strategies for this compound Analogs

| Isotope | Method | Precursor | Application |

| ¹²⁵I | Electrophilic destannylation nih.gov | Tributylstannyl derivative | SPECT Imaging |

| ¹⁸F | Nucleophilic substitution iaea.orgiaea.org | Precursor with a leaving group (e.g., tosylate) on the ethyl chain | PET Imaging |

Microfluidics and Flow Chemistry in Compound Synthesis and Analysis

Microfluidics and flow chemistry offer significant advantages for the synthesis and analysis of pharmaceutical compounds, including this compound. These technologies involve performing chemical reactions in a continuous flow system within micro-structured reactors.

In the context of synthesis, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility compared to traditional batch synthesis. The enhanced heat and mass transfer in microreactors can also enable the use of reaction conditions that are difficult to control in batch, potentially opening up new synthetic routes. For the synthesis of this compound, the acylation of 1-ethylpiperazine (B41427) with 2-iodobenzoyl chloride could be performed in a flow reactor, potentially reducing reaction times and improving product quality.

In analysis, microfluidic devices, also known as "lab-on-a-chip," can be used to perform rapid and high-throughput analysis of the compound. These devices can integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. This can be particularly useful for high-throughput screening of reaction conditions or for the rapid analysis of purity and stability samples.

While specific applications of microfluidics and flow chemistry to this compound are not widely reported, the general benefits of these technologies make them highly relevant for the future development and study of this and related compounds.

Future Perspectives and Emerging Research Areas

Development as Chemical Probes for Biological Systems

The development of chemical probes is fundamental to understanding complex biological processes. These molecular tools enable the study of protein function and localization in a cellular context. The structure of 1-Ethyl-4-(2-iodobenzoyl)piperazine incorporates an iodine atom, which makes it a prime candidate for development as a chemical probe.

The presence of iodine allows for the potential synthesis of radiolabeled analogues, specifically with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This would enable its use in various imaging techniques. For instance, iodinated piperazine (B1678402) derivatives have been investigated as potential ligands for single-photon emission computed tomography (SPECT) imaging of the dopamine (B1211576) transporter nih.gov. Following this precedent, [¹²³I]this compound could be synthesized and evaluated for its ability to bind to specific targets in the brain or other tissues, providing a non-invasive method to study target engagement and distribution in vivo.

Furthermore, the iodobenzoyl group can serve as a reactive handle for the attachment of reporter tags, such as fluorophores or biotin. This functionalization would allow for the visualization of the compound's subcellular localization through fluorescence microscopy or its use in affinity-based protein profiling to identify its molecular targets.

Integration with Phenotypic Screening for Novel Target Identification

Phenotypic screening, an approach that assesses a compound's effect on cellular or organismal phenotype without a preconceived target, has regained prominence in drug discovery. This strategy is particularly valuable for identifying first-in-class therapeutics. This compound, given the broad range of biological activities associated with the piperazine scaffold, is a compelling candidate for inclusion in phenotypic screening libraries.

Piperazine derivatives have demonstrated a wide array of biological effects, including antimicrobial and antifungal properties researchgate.netmdpi.com. A high-throughput phenotypic screen of this compound against a panel of pathogenic bacteria or fungi could reveal novel antimicrobial activities. Subsequent target deconvolution efforts, perhaps aided by the chemical probe functionalities discussed previously, could then identify the molecular targets responsible for the observed phenotype.

Moreover, piperazine-based compounds have been explored for their potential in treating central nervous system disorders and cancer nih.govnih.govnih.gov. Screening this compound in sophisticated cell-based models, such as patient-derived cancer cell lines or neuronal co-culture systems, could uncover unexpected therapeutic opportunities. A positive "hit" in such a screen would initiate a cascade of research to identify the mechanism of action and the specific cellular pathways being modulated.

Application in Multitarget Ligand Design

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like neurodegenerative disorders and cancer. The design of multitarget ligands, single chemical entities that can modulate multiple biological targets, represents a promising therapeutic strategy. The piperazine core is a versatile scaffold that has been successfully employed in the design of such multitargeted agents.

For instance, hybrids of piperazine and other pharmacophores have been designed as multitargeted ligands for Alzheimer's disease, simultaneously inhibiting key enzymes such as acetylcholinesterase and β-secretase-1 nih.govnih.gov. The this compound structure provides a foundation upon which further chemical modifications could be made to optimize binding to multiple, disease-relevant targets. The ethylpiperazine group could be tailored to interact with one target, while the iodobenzoyl moiety could be modified to engage a second.

This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. The key research activities in this area would involve computational modeling to predict binding to multiple targets, followed by chemical synthesis of analog libraries and in vitro testing to validate the multitarget profile.

Advanced Biopharmaceutical Characterization Methodologies

A thorough understanding of a compound's biopharmaceutical properties is crucial for its development into a viable research tool or therapeutic candidate. For this compound, a suite of advanced analytical techniques would be employed for its comprehensive characterization.

The structural identity and purity of newly synthesized batches would be unequivocally confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure, while infrared (IR) spectroscopy would confirm the presence of key functional groups mdpi.comnih.gov. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, further confirming the compound's identity nih.gov.

Beyond basic characterization, advanced biopharmaceutical profiling would involve assessing its physicochemical properties. This would include determining its solubility, lipophilicity (LogP), and pKa. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Techniques such as potentiometric titration and shake-flask or chromatographic methods for LogP determination would be utilized. The solid-state properties, such as crystallinity and polymorphism, could be investigated using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), as these can significantly impact solubility and bioavailability.

The following table summarizes the key research areas and the corresponding methodologies for this compound:

| Research Area | Key Methodologies | Potential Outcomes |

| Chemical Probe Development | Radiosynthesis (¹²³I, ¹²⁵I), Conjugation chemistry (fluorophores, biotin), In vivo imaging (SPECT), Fluorescence microscopy, Affinity-based protein profiling. | Radiolabeled tracers for in vivo imaging, fluorescent probes for cellular localization studies, tools for target identification. |

| Phenotypic Screening | High-throughput screening (HTS) against pathogenic microbes or disease-relevant cell models, Target deconvolution techniques (e.g., proteomics, genomics). | Identification of novel biological activities, discovery of new therapeutic targets. |

| Multitarget Ligand Design | Computational modeling and docking, Parallel synthesis of analog libraries, In vitro enzymatic and binding assays. | Development of single molecules with tailored polypharmacology for complex diseases. |

| Biopharmaceutical Characterization | NMR, IR, HRMS, Potentiometric titration, Chromatographic LogP determination, XRPD, DSC. | Comprehensive understanding of physicochemical properties to guide further development. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-(2-iodobenzoyl)piperazine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, 1-(2-iodobenzoyl)-4-(4-methoxyphenyl)piperazine (structurally analogous) was prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide as a dehydrating agent. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Recrystallization in ethyl acetate/hexanes mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (7.2–7.5 ppm) and ethyl/piperazine groups (1.31–3.31 ppm). Carbon signals for the iodobenzoyl group appear at ~128–148 ppm .

- IR : Key peaks include C=O stretch (~1611 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 422 for iodobenzoyl derivatives) confirm molecular weight .

Q. What in vivo models are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Adult male Wistar rats are commonly used for anti-inflammatory or anesthetic activity studies. For infiltration anesthesia, latency periods and pain response thresholds are measured post-administration. Dose-response curves (0.5–2.0 mg/kg) and histopathological analyses ensure safety and efficacy .

Advanced Research Questions

Q. How do crystallographic studies inform the supramolecular assembly of this compound?

- Methodological Answer : X-ray diffraction reveals orthorhombic crystal systems (e.g., space group Pbca) with lattice parameters a = 12.767 Å, b = 13.543 Å, and c = 20.254 Å. Weak interactions like C–H⋯O hydrogen bonds and π-π stacking drive sheet-like assemblies. Disorder in iodobenzoyl rings (occupancy ratios 0.942:0.058) requires refinement using split-site models .

Q. How can computational modeling predict receptor binding interactions for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against serotonin receptors (5-HT1A) assesses binding affinity. The coplanarity of the iodobenzoyl group relative to the piperazine nitrogen influences agonist/antagonist activity. Free energy calculations (MM-PBSA) validate docking poses, while QSAR models optimize substituent effects .

Q. How can contradictions between biological activity and toxicity be resolved in modified derivatives?

- Methodological Answer : Toxicity-activity trade-offs (e.g., reduced anesthetic efficacy with β-cyclodextrin inclusion complexes) require dose optimization and pharmacokinetic profiling. Comparative studies using LC-MS/MS quantify plasma concentrations, while in vitro cytotoxicity assays (e.g., HepG2 cells) identify safe thresholds. Structural modifications (e.g., replacing iodine with fluorine) balance potency and safety .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing variable bioactivity across structural analogs?

- Methodological Answer : Multivariate analysis (e.g., PCA/LDA) of spectral or bioactivity data distinguishes isomers and derivatives. For Raman spectra, principal components explaining >95% variance (e.g., PC2 for benzylpiperazine isomers) highlight discriminatory features. Cluster analysis groups compounds by IC50 values or receptor binding profiles .

Q. How can reaction yields be improved in large-scale synthesis?

- Methodological Answer : Flow chemistry systems enhance reproducibility by controlling residence time and temperature. Catalytic additives (e.g., Pd/C for cross-coupling) reduce side reactions. Process analytical technology (PAT) monitors intermediate formation via inline FTIR, ensuring >90% yield in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.